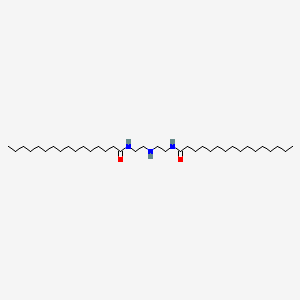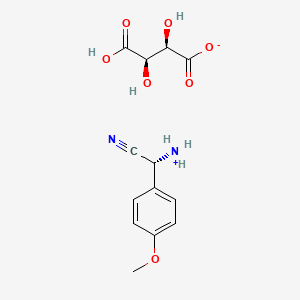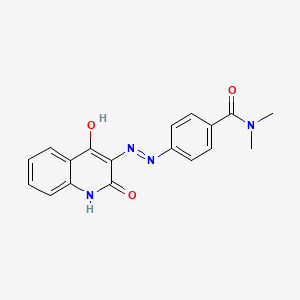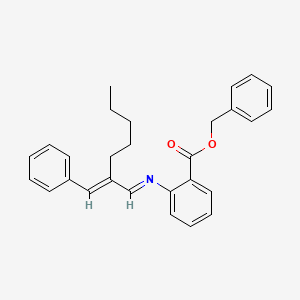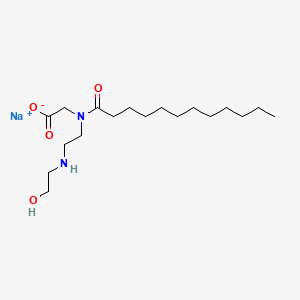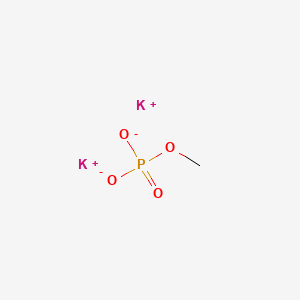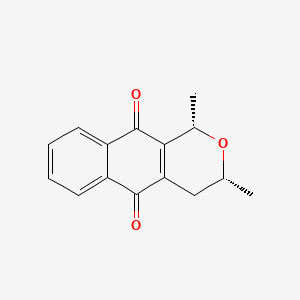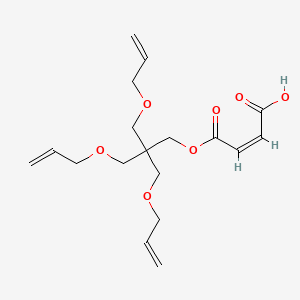
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple allyloxy groups and a maleate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate typically involves the reaction of maleic anhydride with a suitable allyloxy-substituted alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of maleic anhydride with allyloxy-substituted alcohol in the presence of a catalyst.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the maleate moiety into succinate derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce succinate derivatives.
科学研究应用
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate involves its interaction with specific molecular targets. The compound’s allyloxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The maleate moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen fumarate
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen succinate
Uniqueness
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is unique due to its specific combination of allyloxy and maleate functional groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of multiple allyloxy groups enhances its versatility in chemical synthesis and industrial applications.
属性
CAS 编号 |
85661-29-6 |
|---|---|
分子式 |
C18H26O7 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid |
InChI |
InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7- |
InChI 键 |
KNDUUGQODQGFMG-FPLPWBNLSA-N |
手性 SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O |
规范 SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


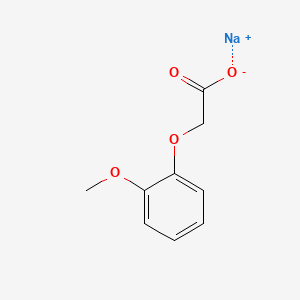
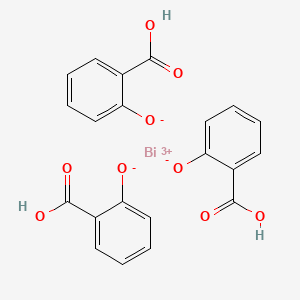
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
